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Compound of Interest

1-([1,1'-Biphenyl]-2-yl)-N-
Compound Name:
methylmethanamine

Cat. No.: B082664

Compound: 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine (also known as Volasertib or Bl
6727)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volasertib (Bl 6727) is a potent and selective, second-generation, small-molecule inhibitor of
Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2] Overexpression of
PLK1 is a common feature in a wide range of human cancers and is often correlated with poor
prognosis, making it an attractive target for anticancer therapies.[1][3] Volasertib is a
dihydropteridinone derivative that functions as an ATP-competitive inhibitor, binding to the ATP-
binding pocket of PLK1.[3][4] This inhibition disrupts critical mitotic processes, including
centrosome maturation and spindle assembly, leading to G2/M phase cell cycle arrest and
subsequent induction of apoptosis in cancer cells.[1][3][5]

These application notes provide an overview of the in vitro applications of Volasertib, along with
detailed protocols for key assays to assess its biological activity.

Mechanism of Action

Volasertib is a highly potent inhibitor of PLK1 with an IC50 of 0.87 nM in cell-free assays.[1][4]
It also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, but
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at higher concentrations, with IC50 values of 5 nM and 56 nM, respectively.[1][4] The
compound shows high selectivity, with no significant inhibitory activity against a panel of over
50 other kinases at concentrations up to 10 uM.[4] By inhibiting PLK1, Volasertib disrupts the
formation of the mitotic spindle, causing cells to arrest in mitosis with characteristic monopolar
spindles, which ultimately triggers the apoptotic cell death pathway.[4][5]
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Caption: Signaling pathway of Volasertib (Bl 6727) action.
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Data Presentation

ble 1: In Vi . hibi vity of Vol i

Target IC50 (nM) Assay Type

PLK1 0.87 Cell-free kinase assay
PLK2 5 Cell-free kinase assay
PLK3 56 Cell-free kinase assay

Data compiled from multiple sources.[1][4]

Table 2: Anti-proliferative Activity of Volasertib in

Various Cancer Cell Lines
Cell Line Cancer Type EC50 (nM)
HCT116 Colon Carcinoma 23
NCI-H460 Lung Carcinoma 21
BRO Melanoma 11
GRANTA-519 Mantle Cell Lymphoma 15
HL-60 Promyelocytic Leukemia 32
THP-1 Acute Monocytic Leukemia 36
Raji Burkitt's Lymphoma 37
Neuroblastoma TICs Neuroblastoma 21

Data compiled from multiple sources.[4] The median relative IC50 value across the Pediatric
Preclinical Testing Program (PPTP) in vitro cell line panel was 14.1 nM (range 6.0-135 nM).[6]

[7]

Experimental Protocols
Protocol 1: In Vitro PLK1 Kinase Assay
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This protocol is designed to measure the direct inhibitory effect of Volasertib on recombinant
PLK1 activity.
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Caption: Workflow for the in vitro PLK1 kinase assay.
Materials:

¢ Recombinant human PLK1 (e.g., GST-tagged)[4]
e Substrate: Casein from bovine milk[4]

» Volasertib (Bl 6727)

» Kinase Reaction Buffer: 15 mM MgClz, 25 mM MOPS (pH 7.0), 1 mM DTT, 1% DMSO, 7.5
UM ATP[4]

o y-32P-ATP

» 5% Trichloroacetic acid (TCA), ice-cold

 Filter plates (e.g., MultiScreen mixed ester cellulose)
 Scintillation counter

Procedure:

e Prepare serial dilutions of Volasertib in 1% DMSO.

 In areaction tube, combine 20 ng of recombinant PLK1 and 10 g of casein substrate.[4]
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e Add the serially diluted Volasertib or vehicle control (1% DMSO) to the reaction tubes.

« Initiate the kinase reaction by adding the Kinase Reaction Buffer containing y-32P-ATP. The
final reaction volume should be 60 pL.[4]

 Incubate the reaction mixture for 45 minutes at 30°C.[4]

» Terminate the reaction by adding 125 pL of ice-cold 5% TCA.[4]

» Transfer the precipitates to a filter plate.

e Wash the plates with 1% TCA to remove unincorporated y-32P-ATP.[4]
o Quantify the incorporated radioactivity using a scintillation counter.

» Plot the dose-response curves and calculate the IC50 value for Volasertib.

Protocol 2: Cell Proliferation (Cytotoxicity) Assay

This assay measures the effect of Volasertib on the proliferation and viability of cancer cells.
The MTT or CCK-8 assay is commonly used.

Materials:

Cancer cell lines of interest (e.g., HCT116, NCI-H460)
o Complete cell culture medium

e 96-well plates

» Volasertib (Bl 6727)

» Vehicle control (e.g., 0.1% DMSO)

e MTT or CCK-8 reagent

» Plate reader

Procedure:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.selleckchem.com/products/volasertib-bi6727-plk1-inhibitor.html
https://www.selleckchem.com/products/volasertib-bi6727-plk1-inhibitor.html
https://www.selleckchem.com/products/volasertib-bi6727-plk1-inhibitor.html
https://www.selleckchem.com/products/volasertib-bi6727-plk1-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.[3]

o Compound Treatment: Prepare a range of concentrations of Volasertib in complete medium.
Remove the old medium from the wells and add the medium containing the different
concentrations of Volasertib or vehicle control.[3]

 Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under
standard cell culture conditions (37°C, 5% CO32).[3]

o Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's
instructions and incubate for the recommended time (typically 1-4 hours).

» Measurement: Read the absorbance at the appropriate wavelength using a microplate
reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot the dose-response curve and determine the EC50 (or GI50) value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle
following treatment with Volasertib, specifically to detect G2/M arrest.
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Caption: Workflow for cell cycle analysis by flow cytometry.
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Materials:

o Cancer cell lines

o Complete cell culture medium

» Volasertib (Bl 6727)

e Phosphate-buffered saline (PBS)

e Trypsin-EDTA

e 70% ethanol, ice-cold

e Propidium lodide (PI) staining solution with RNase A
e Flow cytometer

Procedure:

o Cell Treatment: Culture cells to approximately 60-70% confluency. Treat the cells with an
effective concentration of Volasertib (e.g., 100 nM) or vehicle control for a defined period
(e.g., 24 hours).[3]

o Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by
centrifugation. Wash the cell pellet with cold PBS.[3]

o Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to
prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[3]

» Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend
the cell pellet in PI staining solution containing RNase A.[3]

 Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in
the dark.

» Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000
events per sample.
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» Data Analysis: Use appropriate software (e.g., ModFit LT) to model the DNA content
histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell
cycle.[2] An accumulation of cells in the G2/M phase is expected after Volasertib treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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